5-Oxooctadecanoic acid

Membrane biophysics EPR spectroscopy Spin labeling

Researchers requiring positionally defined n-oxooctadecanoic acids for membrane studies cannot substitute generic oxo-fatty acids without compromising NMR depth calibration or EPR data. 5-Oxooctadecanoic acid (5-ketostearic acid; CAS 16694-31-8) delivers exact C5 ketone placement for reproducible spin-label anchoring and ¹³C molecular ruler applications. • Enables exponential ¹³C chemical shift vs. depth calibration with n=4-16 homologs • Produces N-oxyl-4′,4′-dimethyloxazolidine spin-labeled derivatives with validated orientation • Authenticated reference standard for LC-MS/MS in biological matrices. ≥98% purity; global shipment available.

Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
CAS No. 16694-31-8
Cat. No. B101768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxooctadecanoic acid
CAS16694-31-8
Synonyms5-ketostearic acid
Molecular FormulaC18H34O3
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)CCCC(=O)O
InChIInChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h2-16H2,1H3,(H,20,21)
InChIKeyUIROXHXJKJUFSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxooctadecanoic Acid: Technical Overview and Classification


5-Oxooctadecanoic acid (5-ketostearic acid; CAS 16694-31-8) is an 18-carbon saturated fatty acid featuring a ketone functional group at the C5 position. It belongs to the long-chain fatty acid class and the broader octadecanoid family, which comprises oxygenated metabolites of 18-carbon fatty acids formed via enzymatic and non-enzymatic oxidation pathways [1][2]. Its molecular formula is C₁₈H₃₄O₃ with an average molecular mass of 298.46 g/mol [3]. The compound is documented as a trace constituent in milk fat and has been detected in human urine and blood plasma [4][5]. Its primary documented scientific utility lies in structural biology applications as a spin-label probe precursor and in membrane biophysics research rather than in therapeutic or industrial bulk applications.

Spin-label EPR probe precursor for membrane orientation studies
NMR molecular ruler component in homologous n-oxo series (C5 position)
Lipidomics analytical standard for saturated ketone fatty acid detection

Why 5-Oxooctadecanoic Acid Cannot Be Substituted


Procurement of 5-oxooctadecanoic acid cannot be substituted by generic 'oxo-fatty acid' sourcing because the ketone functional position (C5) directly determines both physicochemical behavior and research utility in ways that adjacent positional isomers (e.g., 3-oxo, 4-oxo, 6-oxo, 12-oxo) cannot replicate. The C5 ketone placement creates a specific intramolecular distance between the carboxylic acid head group and the ketone carbonyl, a parameter exploited in NMR-based membrane depth studies using homologous series of n-oxooctadecanoic acids (n=4-16) as molecular rulers [1]. Furthermore, in spin-label EPR applications, the N-oxyl-4′,4′-dimethyloxazolidine derivative of 5-ketostearic acid exhibits measurable membrane orientation behavior that has been directly compared with 12-ketostearic acid derivatives [2]. Substituting a different positional isomer introduces uncontrolled variables in the distance between reporter groups or spin-label anchoring depth, thereby invalidating quantitative comparisons across established experimental systems and compromising reproducibility of published protocols.

!
Positional isomers (e.g., 4-oxo, 6-oxo) shift nitroxide reporter depth, may alter EPR orientation comparisons.
!
NMR depth calibration relies on exact C5 ketone position; adjacent homologs may shift polarity-depth curve point.

5-Oxooctadecanoic Acid: Differentiating Evidence for Selection


Spin-Label EPR Membrane Orientation: 5-Keto vs 12-Keto

In paramagnetic resonance studies, the N-oxyl-4′,4′-dimethyloxazolidine derivative of 5-ketostearic acid (derived from 5-oxooctadecanoic acid) demonstrated a preferred orientation with its long amphiphilic axis perpendicular to the membrane surface when incorporated into sonicated phospholipid dispersions, walking-leg nerve fibers of Homarus americanus, and erythrocyte membranes oriented by hydrodynamic shear [1]. This orientation behavior was directly compared with the 12-ketostearic acid derivative under identical experimental conditions [1].

Spin-label orientation
Head-to-head
5-keto derivative: perpendicular to membrane surface, interface-proximal
12-keto derivative: also perpendicular, nitroxide located deeper in hydrocarbon region
C5 position anchors reporter near polar headgroup; supports interface depth selection.
Compared in phospholipid dispersions, nerve fibers, erythrocytes (EPR).
Membrane biophysics EPR spectroscopy Spin labeling

NMR Membrane Depth Profiling: C5 Position in Homologous Series

In the development of ¹³C NMR-based 'molecular rulers' for quantifying intercalant penetration depth within lipid bilayers, 5-oxooctadecanoic acid was synthesized and characterized as part of a homologous series of n-oxooctadecanoic acids (n=4-16) [1]. The C5 compound provides a specific reporter carbon (C5 ketone carbonyl) separated by a defined distance from the carboxylic acid head group carbonyl, enabling measurement of polarity and penetration depth at the C5 position along the fatty acid chain within DMPC liposomal bilayers [1].

NMR depth profiling
Cross-study comparable
C5 ketone carbonyl provides specific polarity-depth data point within n=4–16 homologous series in DMPC bilayers
Enables quantitative depth calibration; distinct from adjacent isomer data points.
Positional shift by one methylene unit may introduce systematic offset.
Membrane biophysics NMR spectroscopy Lipid bilayer characterization

Physicochemical Properties vs Unsubstituted Stearic Acid

5-Oxooctadecanoic acid exhibits a reported melting point range of 85°C to 91°C [1][2], which differs substantially from unsubstituted stearic acid (octadecanoic acid) that melts at approximately 69.3°C [3]. The C5 ketone group also alters solubility: the compound is easily soluble in acetic acid, ether, and hot alcohol while remaining practically insoluble in water [1].

Property vs stearic acid
Class-level
M.p. 85–91 °C (stearic acid ~69 °C); logP ~6.13 (stearic acid ~8.23)
Elevated melting point and reduced logP may inform formulation and handling context.
Predicted logP; experimental m.p. from early literature.
Physicochemical characterization Solubility Formulation science

Synthetic Route: Patent Method with Crystallization Purification

A patent-documented synthesis method (CN103755551A) describes preparation of 5-oxooctadecanoic acid via Michael reaction, saponification, acidification and decarboxylation, and crystallization purification [1]. This route differs from alternative synthetic approaches such as the half-ester chloride of glutaric acid reacted with 1-iodotridecane [2]. The patent method specifically addresses process scalability and product purity through crystallization as the final purification step [1].

Synthetic pathway
Supporting evidence
Patent method: Michael reaction → saponification → acidification/decarboxylation → crystallization purification
Provides a defined synthetic route with crystallization-based purification benchmark.
Yield and purity metrics not specified in available abstract.
Organic synthesis Process chemistry Quality control

Octadecanoid Family Classification

5-Oxooctadecanoic acid is formally classified within the octadecanoid family, which encompasses oxygenated products of 18-carbon fatty acids formed via cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) activity, as well as nonenzymatic photo- and autoxidation mechanisms [1]. The recent comprehensive review of octadecanoids establishes standardized nomenclature and summarizes phase-I metabolic pathways in mammals, bacteria, and fungi [1].

Lipid classification
Supporting evidence
Classified as long-chain fatty acid (LMFA01060062); belongs to octadecanoid family
Facilitates differentiation from unsaturated oxo-fatty acids (e.g., oxo-ODEs) in metabolomics.
Family-level assignment; specific bioactivity requires further study.
Lipidomics Metabolomics Biomarker research

5-Oxooctadecanoic Acid: Research Application Scenarios


EPR Spin-Label Probe for Membrane Biophysics

Synthesis of N-oxyl-4′,4′-dimethyloxazolidine spin-labeled derivatives of 5-ketostearic acid for EPR spectroscopic investigation of membrane orientation and dynamics. This application leverages the C5 ketone position to anchor the nitroxide radical reporter group at a defined depth proximal to the lipid-water interface, enabling comparative membrane fluidity and orientation studies as demonstrated in phospholipid dispersions, nerve fibers, and erythrocyte membranes [1].

NMR Molecular Ruler for Bilayer Depth Calibration

Use as a ¹³C NMR reporter molecule within the n-oxooctadecanoic acid homologous series (n=4-16) for quantitative determination of intercalant penetration depth in DMPC liposomal bilayers. The C5 ketone carbonyl provides a specific polarity/depth data point that, when combined with other homologs, enables construction of exponential calibration curves correlating ¹³C chemical shift to angstrom-distance from the membrane interface [1].

Analytical Standard for Lipidomics and Metabolomics

Deployment as an authentic chemical standard for LC-MS/MS or GC-MS quantification of 5-oxooctadecanoic acid in biological matrices. The compound has been detected as a trace constituent in milk fat and in human urine and blood plasma [1][2]. Within the octadecanoid analytical framework, 5-oxooctadecanoic acid serves as a saturated ketone fatty acid reference distinct from unsaturated oxo-fatty acids such as 5-oxo-ODE, which contain conjugated diene systems and exhibit different chromatographic retention and mass spectrometric fragmentation patterns [3].

Fatty Acid Oxidation Pathway Intermediate Studies

Investigation of fatty acid oxidation biochemistry, where 5-oxooctadecanoic acid may function as an intermediate metabolite. As an octadecanoid, it belongs to a class of compounds implicated in mammalian biological processes including inflammation, nociception, cell proliferation, and metabolic regulation [1]. Its specific role relative to other positional oxo-isomers or unsaturated oxo-fatty acids requires further elucidation, but its detection in human biofluids supports its relevance as a target analyte in pathway-focused metabolomic studies [2].

Application
Selection Property
Validation Focus
Membrane spin-label studies
C5 positional specificity for interface-proximal probe
EPR orientation and depth reproducibility
NMR bilayer depth calibration
Homologous ruler series compatibility
Polarity-depth curve alignment
Lipidomics quantitative analysis
Saturated ketone fatty acid reference standard
Chromatographic and MS verification in research matrices
Fatty acid oxidation pathway research
Octadecanoid class identity
Pathway-specific metabolite confirmation
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